(2S)-2-amino-3-hydroxybutanoic acid
Overview
Description
(2S)-2-amino-3-hydroxybutanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule with a specific stereochemistry, indicated by the (2S) configuration. This compound is structurally related to other amino acids and plays a role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. For example, the compound can be synthesized from L-threonine through a series of chemical reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound in high yields through metabolic pathways that incorporate the necessary enzymes and cofactors .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a keto acid, while reduction of the keto group regenerates the original hydroxyl group .
Scientific Research Applications
(2S)-2-amino-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions are mediated by the compound’s functional groups, including the amino and hydroxyl groups, which participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
L-threonine: Structurally similar but differs in the position of the hydroxyl group.
L-serine: Similar in having both amino and hydroxyl groups but differs in the carbon chain length.
Uniqueness
(2S)-2-amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-NFJMKROFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037448 | |
Record name | (2S)-2-Amino-3-hydroxybutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | DL-Threonine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18001 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
80-68-2 | |
Record name | Threonine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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